4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile
Overview
Description
“4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is a useful research chemical . It is a derivative of pyrimidine-5-carbonitrile, which has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .
Synthesis Analysis
A new series of pyrimidine-5-carbonitrile derivatives, including “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile”, has been synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .Molecular Structure Analysis
The molecular structure of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” is represented by the InChI code:1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile” include a molecular weight of 165.17 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Characterization : 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile derivatives are synthesized and characterized using spectroscopic methods. They demonstrate significant antimicrobial activity against various bacterial and fungal strains (Bhat & Begum, 2021).
Synthesis of Analogues and Derivatives
- Trifluoromethylated Analogues : This compound is used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These derivatives are synthesized in both racemic and enantiopure forms, showing the versatility of the compound in synthetic organic chemistry (Sukach et al., 2015).
Biological Activities and Structural Analysis
- Biological Activities and Crystal Structure : The compound's derivatives exhibit a range of biological activities. Crystallographic studies provide insights into their molecular structures, which is crucial for understanding their biological functions (Mo, Wen-yan, He, & Hong-wu, 2007).
Antibacterial Activity of Derivatives
- Antibacterial Activity : Derivatives of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are synthesized and evaluated for their antibacterial activity, demonstrating the compound's potential in developing new antibacterial agents (Rostamizadeh et al., 2013).
Fluorinated Pyrimidine Derivatives
- Fluorinated Derivatives Synthesis : Fluorine-containing derivatives of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile are synthesized under thermal aqueous conditions. This showcases the compound's role in producing fluorinated pyrimidine derivatives, which are valuable in various chemical research areas (Sheibani, Saidi, & Saljooghi, 2008).
Safety And Hazards
properties
IUPAC Name |
4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWCPAJBQKHINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801221685 | |
Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile | |
CAS RN |
1427195-26-3 | |
Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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